
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate is a chemical compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.8 g/mol . It is known for its unique structure, which includes a quinolinium core substituted with a chloro group and a methylphenyl group . This compound is used in various research and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate typically involves the reaction of 2-chloroquinoline with 4-methylphenylamine in the presence of sulfuric acid . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chloroquinoline and 4-methylphenylamine.
Reaction Conditions: Heating in the presence of sulfuric acid.
Product Formation: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The quinolinium core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate.
4-Methylphenylamine: Another precursor used in the synthesis.
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylphenyl group on the quinolinium core differentiates it from other quinolinium derivatives .
Propiedades
Fórmula molecular |
C16H14ClNO4S |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-chloro-3-(4-methylphenyl)quinolin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
Clave InChI |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3[NH+]=C2Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


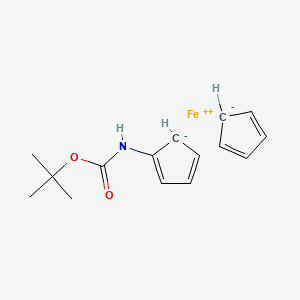
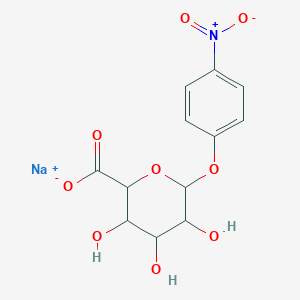

![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
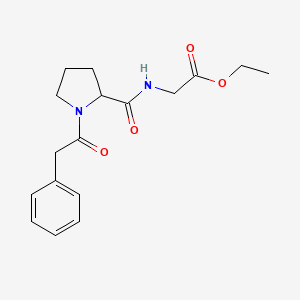
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
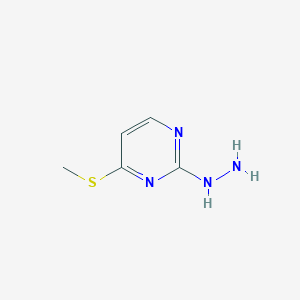
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
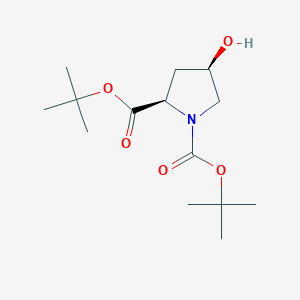
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

